

Utilizing SAR405 to Elucidate Vesicle Trafficking Dynamics: A Detailed Guide for Researchers

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Compound of Interest

Compound Name: SAR405

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Abstract

This document provides comprehensive application notes and detailed protocols for researchers, scientists, and drug development professionals on the use of **SAR405**, a potent and selective inhibitor of the class III phosphatidylinositol 3-kinase (PIK3C3/Vps34), for studying vesicle trafficking. **SAR405** serves as a critical tool to dissect the intricate processes of endocytosis, lysosomal function, and autophagy. This guide offers a compilation of quantitative data, step-by-step experimental methodologies, and visual representations of signaling pathways and experimental workflows to facilitate the effective application of **SAR405** in a laboratory setting.

Introduction

Vesicle trafficking is a fundamental cellular process responsible for the transport of molecules between various organelles. This intricate network is essential for maintaining cellular homeostasis, and its dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders. A key regulator of vesicle trafficking is the class III phosphatidylinositol 3-kinase (PIK3C3), also known as vacuolar protein sorting 34 (Vps34). Vps34 catalyzes the phosphorylation of phosphatidylinositol to generate phosphatidylinositol 3-phosphate (PtdIns3P), a lipid messenger crucial for the recruitment of effector proteins to endosomal and autophagosomal membranes.

SAR405 is a first-in-class, ATP-competitive inhibitor of Vps34, demonstrating high potency and selectivity.^{[1][2]} By inhibiting Vps34 kinase activity, **SAR405** effectively blocks the production of

PtdIns3P, leading to disruptions in vesicle trafficking pathways, particularly the maturation of late endosomes and the process of autophagy.[1][3] This makes **SAR405** an invaluable pharmacological tool for investigating the multifaceted roles of Vps34 in cellular function.

Mechanism of Action

SAR405 specifically targets the ATP-binding pocket of Vps34, thereby inhibiting its catalytic activity.[1][4] This inhibition prevents the conversion of phosphatidylinositol (PI) to PtdIns3P on the membranes of endosomes and the phagophore. The depletion of PtdIns3P impairs the recruitment of FYVE and PX domain-containing proteins, which are essential for the proper sorting and transport of cargo through the endo-lysosomal pathway and for the biogenesis of autophagosomes. Consequently, treatment with **SAR405** leads to a disruption of vesicle trafficking from late endosomes to lysosomes and a blockage of autophagy.[3][5] While early endocytic events appear unaffected, cells treated with **SAR405** exhibit an accumulation of swollen late endosome-lysosome hybrid structures and impaired lysosomal function, as evidenced by defective maturation of lysosomal enzymes like cathepsin D.[1]

Data Presentation

Table 1: In Vitro and Cellular Potency of SAR405

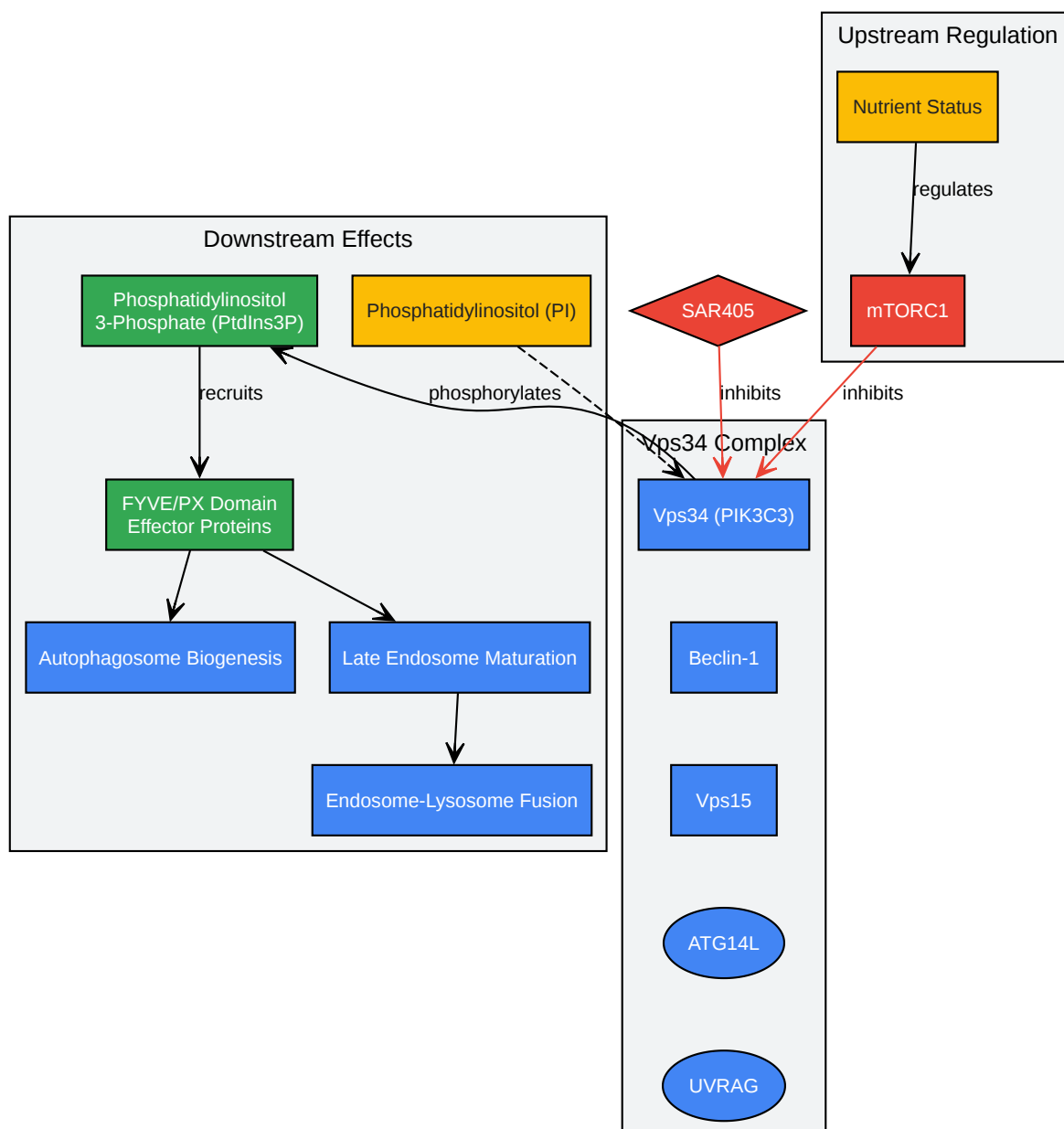
| Parameter | Value | Species/Cell Line | Assay Type | Reference |
|---|--------|-------------------|---------------|-----------|
| IC50 (Vps34) | 1.2 nM | Human recombinant | Kinase assay | [2] |
| Kd (Vps34) | 1.5 nM | Human recombinant | Binding assay | [1][2] |
| Cellular IC50 (GFP-FYVE relocalization) | 27 nM | HeLa cells | Imaging assay | |
| Cellular IC50 (Autophagy - mTOR inhibition) | 42 nM | H1299 cells | Imaging assay | [2] |
| Cellular IC50 (Autophagy - Starvation) | 419 nM | HeLa cells | Imaging assay | [2] |

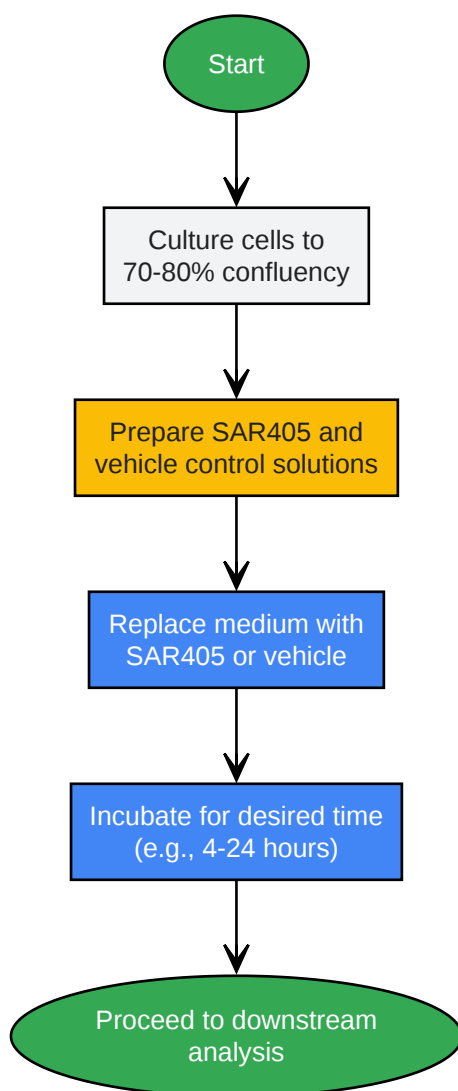
Table 2: Selectivity Profile of SAR405

| Kinase | Activity | Notes | Reference |
|------------------------|---------------------------|----------------------------|-----------|
| PI3K Class I isoforms | Inactive up to 10 μ M | Highly selective for Vps34 | [6] |
| PI3K Class II isoforms | Inactive up to 10 μ M | Highly selective for Vps34 | [6] |
| mTOR | Inactive up to 10 μ M | Highly selective for Vps34 | [6] |

Signaling Pathway

The following diagram illustrates the central role of Vps34 in vesicle trafficking and autophagy and the point of intervention by **SAR405**.





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